1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride
CAS No.: 333992-86-2
Cat. No.: VC3042580
Molecular Formula: C10H19Cl2N3O
Molecular Weight: 268.18 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride - 333992-86-2](/images/structure/VC3042580.png)
Specification
CAS No. | 333992-86-2 |
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Molecular Formula | C10H19Cl2N3O |
Molecular Weight | 268.18 g/mol |
IUPAC Name | 3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride |
Standard InChI | InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H |
Standard InChI Key | CDMFODORDMENTH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl |
Canonical SMILES | CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Properties
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride consists of a 3,5-dimethylisoxazole ring connected to a piperazine moiety via a methylene bridge, with the compound existing as a dihydrochloride salt. This structure combines the heterocyclic properties of both isoxazole and piperazine rings, creating a versatile chemical scaffold.
Physical and Chemical Characteristics
The core structure features a 5-membered isoxazole heterocycle containing oxygen and nitrogen atoms, substituted with methyl groups at positions 3 and 5. Position 4 of the isoxazole bears a methylene linker that connects to the piperazine ring, which exists as a dihydrochloride salt to enhance stability and solubility in aqueous media.
Structural Significance and Relationships
Significance of the Isoxazole Moiety
The 3,5-dimethylisoxazole component is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This heterocycle contributes to biological activity through:
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Hydrogen bonding capabilities via the nitrogen and oxygen atoms
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Rigidity that constrains the molecule's conformation
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Metabolic stability due to the aromatic character
Isoxazole-containing compounds are known for their involvement in various biological activities, making them valuable scaffolds in drug discovery efforts.
Significance of the Piperazine Moiety
The piperazine ring serves as a common structural element in many pharmaceutically active compounds due to:
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Its ability to function as both a hydrogen bond donor and acceptor
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Enhanced water solubility, facilitating drug delivery
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Potential for additional functionalization at the nitrogen atoms
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Ability to interact with various biological targets, including receptors and enzymes
The piperazine scaffold appears in numerous medications, including antipsychotics, antihistamines, and antibiotics.
Related Compounds and Structural Analogues
Several structurally related compounds have been developed and studied, providing insight into the potential properties and applications of 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride:
Direct Analogues
Compound | Molecular Formula | Molecular Weight | Key Differences | Source |
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1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride | C₁₈H₂₃ClFN₃O₃ | 383.85 | Addition of fluorophenoxy ethanone moiety | |
5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride | C₁₆H₂₀ClN₃O₄ | 353.8 | Addition of pyran-2-one group | |
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride | C₁₉H₂₆ClN₃O₂ | 363.89 | Addition of phenylpropan-1-one group |
Structurally Related Compounds
The 3,5-dimethylisoxazole functionality is present in various bioactive compounds, including:
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Substituted bicyclic compounds functioning as bromodomain inhibitors
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5-(3,5-dimethylisoxazol-4-yl)indoline-2-one derivatives with potential pharmaceutical applications
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Various 3,5-dimethylisoxazole-containing compounds used in medicinal chemistry research
Synthesis Methods
Based on synthetic approaches for structurally similar compounds, 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride can potentially be synthesized through several routes:
General Synthetic Strategy
A common approach would involve:
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Preparation of a 3,5-dimethylisoxazole-4-carboxaldehyde or 3,5-dimethylisoxazole-4-methanol intermediate
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Conversion to a reactive halide or tosylate
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Nucleophilic substitution with piperazine
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Acidification with HCl to form the dihydrochloride salt
Similar synthetic pathways are employed for related compounds, as evidenced in the preparation of various 3,5-dimethylisoxazole derivatives documented in patent literature .
Research Status and Future Directions
Future Research Opportunities
Promising research directions include:
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Receptor Binding Studies: Investigation of the compound's affinity for various receptor systems
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Derivatization: Creation of novel analogues with enhanced biological activities
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SAR Analysis: Systematic exploration of structure-activity relationships
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Biological Screening: Evaluation against diverse biological targets to identify potential therapeutic applications
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